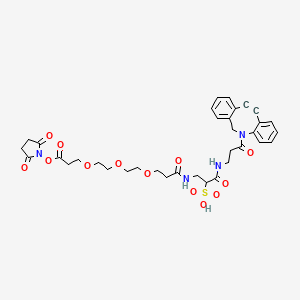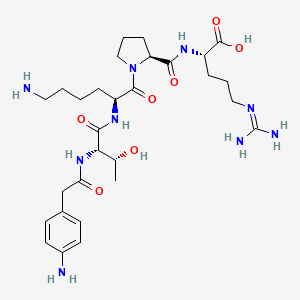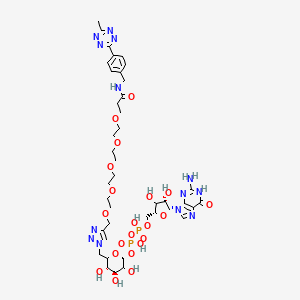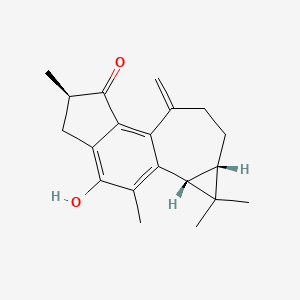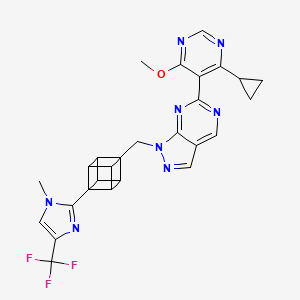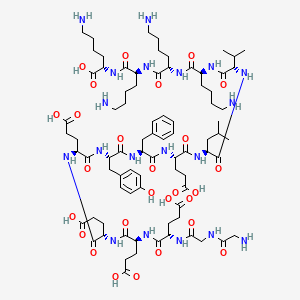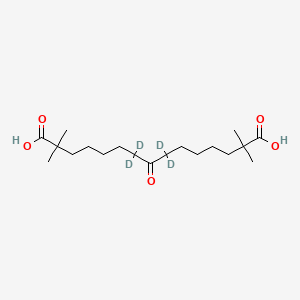
Bempedoic acid impurity 1-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bempedoic acid impurity 1-d4 is a deuterium-labeled version of Bempedoic acid impurity 1. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bempedoic acid. The molecular formula of this compound is C19H30D4O5, and it has a molecular weight of 346.49 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bempedoic acid impurity 1-d4 involves the incorporation of deuterium into the molecular structure of Bempedoic acid impurity 1. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the precursor compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bempedoic acid impurity 1-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Bempedoic acid impurity 1-d4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Bempedoic acid.
Biology: It helps in understanding the metabolic pathways and biological effects of Bempedoic acid in living organisms.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Bempedoic acid.
Industry: It is used in the development and validation of analytical methods for quality control and regulatory compliance
Wirkmechanismus
Bempedoic acid impurity 1-d4 exerts its effects by mimicking the behavior of Bempedoic acid in biological systems. Bempedoic acid is known to inhibit adenosine triphosphate-citrate lyase (ACLY), an enzyme involved in the synthesis of cholesterol in the liver. By inhibiting ACLY, Bempedoic acid reduces the production of cholesterol and lowers low-density lipoprotein (LDL) levels in the blood. The deuterium-labeled version, this compound, allows researchers to track and study these processes more accurately .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bempedoic acid impurity 1: The non-deuterated version of Bempedoic acid impurity 1-d4.
Bempedoic acid impurity 4: Another impurity of Bempedoic acid with a different molecular structure.
Bempedoic acid: The parent compound from which these impurities are derived
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying the behavior of Bempedoic acid in biological systems .
Eigenschaften
Molekularformel |
C19H34O5 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
InChI-Schlüssel |
NHVXRVOYVVPVDU-AREBVXNXSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O |
Kanonische SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
